molecular formula C24H24N2O4 B2546138 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 1790234-95-5

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Cat. No.: B2546138
CAS No.: 1790234-95-5
M. Wt: 404.466
InChI Key: LFILPELSHAQXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis of Dialkyl Dibenzoates via Curtius Rearrangement : A study by Khouili et al. (2021) discusses the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently into ureas and dialkyl dibenzoates using Curtius rearrangement conditions, followed by hydrolysis and condensation reactions. This methodology could be relevant to the synthesis of similar complex urea derivatives (Khouili et al., 2021).
  • Conversion of Amines to Ureas : Jiang et al. (2008) demonstrated the synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst, achieving moderate yields under solvent-free conditions. This approach might offer a green chemistry route to urea derivatives similar to the compound (Jiang et al., 2008).

Biological Activities and Applications

  • Central Nervous System Activity : Szacon et al. (2015) synthesized and evaluated a series of novel urea derivatives for their central nervous system activity, suggesting potential therapeutic applications. Although the study does not directly involve the specified compound, it highlights the interest in urea derivatives for pharmacological uses (Szacon et al., 2015).
  • Antiproliferative Screening : Perković et al. (2016) designed, synthesized, and evaluated novel urea and bis-urea primaquine derivatives with substituted benzene moieties for biological activity against cancer cell lines, underscoring the potential of urea derivatives in cancer treatment (Perković et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as hydrogen bond donors and acceptors, which can enable them to bind to a variety of biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Urea derivatives are generally considered to have low toxicity, but the presence of other functional groups could potentially introduce additional hazards .

Future Directions

The future directions for this compound would likely involve further exploration of its potential as a medicinal chemistry scaffold. This could include the synthesis of analogs with different substituents on the benzhydryl or 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups, as well as testing of the compound against a variety of biological targets .

Properties

IUPAC Name

1-benzhydryl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-20(19-11-12-21-22(15-19)30-14-13-29-21)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,23,27H,13-14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFILPELSHAQXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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